![molecular formula C10H8BrNO2S B1531259 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1340216-05-8](/img/structure/B1531259.png)
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
The compound “1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and this ring is substituted with a bromine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrrole and thiophene) suggests that the compound could have a planar structure. The bromine atom would add significant weight to the molecule, and the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could be replaced in a substitution reaction, and the carboxylic acid group could react with bases or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group suggests that the compound would be polar and could form hydrogen bonds. The bromine atom would increase the molecular weight of the compound .Aplicaciones Científicas De Investigación
Synthesis and Computational Applications
The compound "1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid" and its derivatives find applications in the synthesis of functionalized thiophene-based amides, highlighting their utility in creating compounds with potential nonlinear optical properties and chemical reactivity. A study by Kanwal et al. (2022) explored the synthesis of pyrazole-thiophene-based amide derivatives via different methodologies, leading to compounds with significant nonlinear optical responses and a better understanding of their electronic structure through DFT calculations (Kanwal et al., 2022).
Antimicrobial Activity
Research into the antimicrobial activities of derivatives of "1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid" demonstrates their potential as starting points for developing new antimycobacterial agents. A study by Nural et al. (2018) on the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed promising antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains (Nural et al., 2018).
Antitumor Evaluation
Further research into the antitumor properties of related compounds emphasizes the broader therapeutic potential of these derivatives. Liu et al. (2006) prepared and evaluated 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and their derivatives for cytotoxicity against A549 and P388 cell lines, with some showing significant cytotoxic activities (Liu et al., 2006).
Spectral, Antimicrobial, and Anticancer Activity
Another aspect of research focuses on the spectral, antimicrobial, and anticancer activities of derivatives. A Schiff base derivative synthesized by condensation of 5-bromothiophene-2-carboxaldehyde exhibited effective cytotoxic activity against A549 cell lines, showcasing the potential of these compounds in cancer treatment research (S. M et al., 2022).
Spasmolytic Activity and Structural Studies
Research also extends to the spasmolytic activities of thiophene-based derivatives, with studies demonstrating the synthesis and evaluation of novel compounds for potential therapeutic applications in spasmolytic treatments. Rasool et al. (2020) reported on the synthesis, spasmolytic activity, and structural and computational studies of thiophene-based derivatives, providing insights into their reactivity and stability (Rasool et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-4-3-7(15-9)6-12-5-1-2-8(12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZHPLXUHXKDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



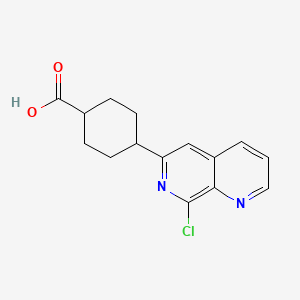
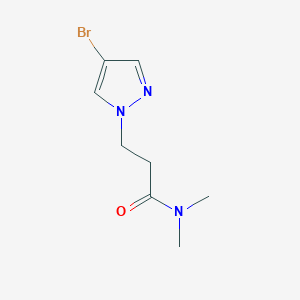
![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)
![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)
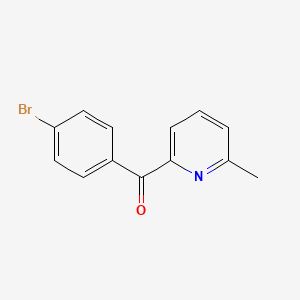
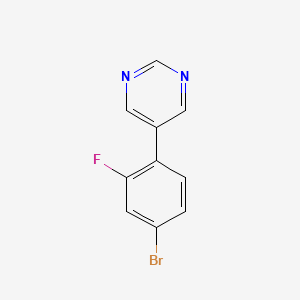
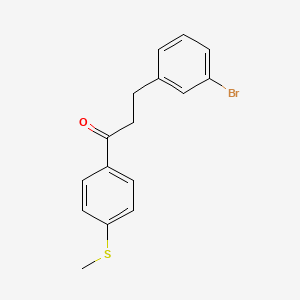
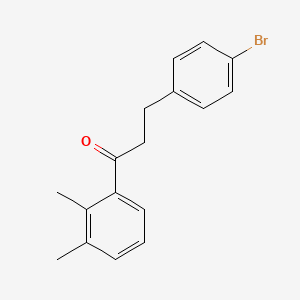
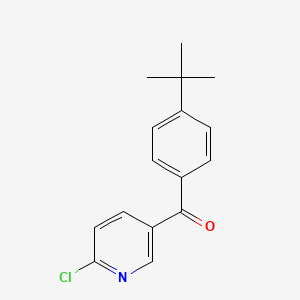
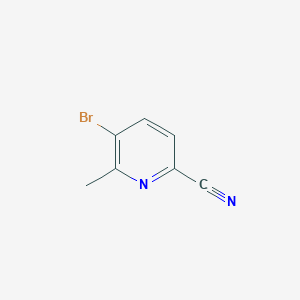
![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)